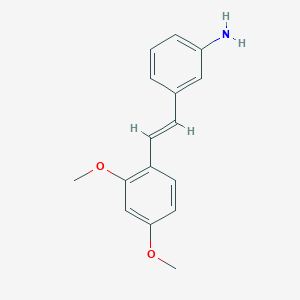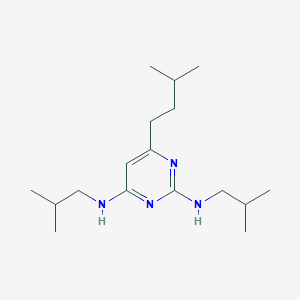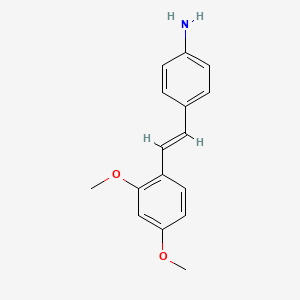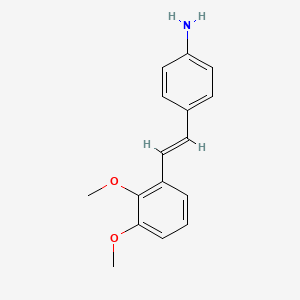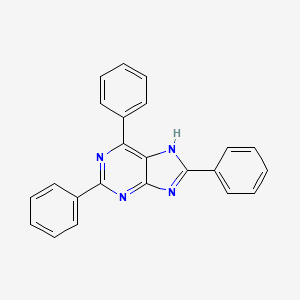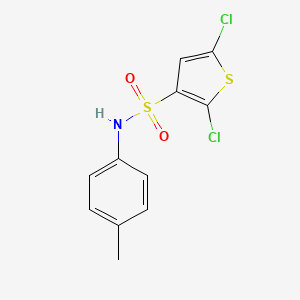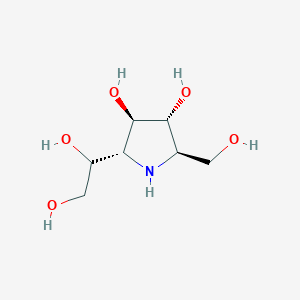
2,6-Diphenyl-8-methyl-1-deazapurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-8-methyl-1-deazapurine is a synthetic organic compound belonging to the class of deazapurines. Deazapurines are analogs of purines where one or more nitrogen atoms in the purine ring are replaced by carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diphenyl-8-methyl-1-deazapurine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Cyclization: These starting materials undergo cyclization reactions to form the deazapurine core structure.
Substitution: Subsequent substitution reactions introduce the phenyl and methyl groups at the 2, 6, and 8 positions, respectively.
Industrial Production Methods: This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenyl-8-methyl-1-deazapurine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the deazapurine core.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyls, or acyls .
Scientific Research Applications
2,6-Diphenyl-8-methyl-1-deazapurine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, particularly nucleic acids and proteins.
Medicine: As an adenosine receptor antagonist, it has potential therapeutic applications in treating conditions such as cardiovascular diseases, neurological disorders, and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The primary mechanism of action of 2,6-diphenyl-8-methyl-1-deazapurine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate several signaling pathways, leading to effects such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .
Similar Compounds:
- 2,6-Diphenyl-8-ethyl-1-deazapurine
- 2,6-Diphenyl-8-propyl-1-deazapurine
- 2,6-Diphenyl-8-isopropyl-1-deazapurine
- 2,6-Diphenyl-8-isobutyl-1-deazapurine
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the methyl group at the 8-position. This substitution can influence its binding affinity to adenosine receptors, its pharmacokinetic properties, and its overall biological activity. The methyl group may also affect the compound’s solubility and stability, making it distinct from other similar compounds .
properties
Molecular Formula |
C19H15N3 |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-methyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C19H15N3/c1-13-20-18-16(14-8-4-2-5-9-14)12-17(22-19(18)21-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22) |
InChI Key |
HKDKOLLILMBGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Butyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10841272.png)

